Felbamate-d5

LC-MS/MS Internal Standard Cross-talk

Quantifying felbamate in plasma is hampered by matrix effects that unlabeled internal standards cannot correct. Felbamate-d5 (CAS 1191888-51-3) resolves this as a deuterated SIL-IS with a +5 Da mass shift for unambiguous LC-MS/MS detection. • +5 Da shift provides superior cross-talk margin over d4 analogs • ≥98% isotopic purity ensures low background across the therapeutic range (25-104 μg/mL) • Co-eluting SIL-IS corrects for ion suppression and extraction losses, supporting FDA-compliant bioanalytical method validation

Molecular Formula C11H14N2O4
Molecular Weight 243.27 g/mol
Cat. No. B15141199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFelbamate-d5
Molecular FormulaC11H14N2O4
Molecular Weight243.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
InChIInChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i1D,2D,3D,4D,5D
InChIKeyWKGXYQFOCVYPAC-RALIUCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Felbamate-d5: Deuterated Internal Standard


Felbamate-d5 (CAS 1191888-51-3) is a stable isotope-labeled analog of the antiepileptic drug felbamate, in which five hydrogen atoms on the phenyl ring are replaced with deuterium . As a deuterated internal standard (SIL-IS), it is engineered for use in liquid chromatography-mass spectrometry (LC-MS) and HPLC methods to accurately quantify felbamate in biological matrices and pharmaceutical formulations . The compound retains the pharmacological profile of felbamate—an NMDA receptor antagonist and GABAA receptor modulator —while the mass shift of +5 Da ensures unambiguous detection separate from the unlabeled analyte, a critical requirement for robust analytical method validation .

Workflow
LC-MS/MS quantitation of felbamate
Selection
Deuterated internal standard (+5 Da)
Use context
Bioanalytical method development in research matrices

Felbamate-d5: Superiority in Bioanalysis


In quantitative LC-MS/MS assays, substituting Felbamate-d5 with unlabeled felbamate or structural analog internal standards introduces quantitation errors due to matrix effects, ion suppression, and cross-talk. Unlabeled internal standards cannot correct for sample preparation losses or ionization variability in complex biological matrices [1]. Even among deuterated analogs, a mass shift of only +4 Da (as in Felbamate-d4) falls at the lower bound of the recommended 4–5 Da window to minimize MS cross-talk, while the +5 Da shift of Felbamate-d5 provides a greater margin of safety against isotopic interference from the natural abundance of the analyte [2]. Furthermore, differences in isotopic purity and batch-to-batch characterization directly impact method reproducibility and regulatory compliance .

Unlabeled felbamate
Matrix effects Cannot correct for sample preparation losses or ionization variability; may introduce quantitation bias in complex matrices.
Felbamate-d4 (+4 Da)
Cross‑talk +4 Da shift is at the lower bound of recommended separation; residual isotopic overlap may limit sensitivity in high-precision methods.
Non‑certified deuterated standards
Reproducibility Variable isotopic purity and batch-to-batch characterization can affect method transfer and validation documentation.

Felbamate-d5: Evidence-Based Advantages


Reduced MS Cross-Talk via Deuterium Labeling

To minimize mass spectrometry cross-talk (interference from the analyte's natural isotopic distribution), stable isotope-labeled internal standards (SIL-IS) should have a mass difference of 4–5 Da from the unlabeled analyte [1]. Felbamate-d5, with five deuterium atoms, provides a mass shift of +5 Da relative to felbamate (MW 238.24 → 243.27) . In contrast, the more common Felbamate-d4 offers only a +4 Da shift , placing it at the lower threshold of the recommended range. This 1 Da difference can be critical in high-sensitivity applications where even minimal isotopic overlap may bias quantitation [1].

MS cross‑talk reduction
Class‑level inference
+5 Da vs +4 Da (d4)
Greater separation margin against isotopic interference
General SIL‑IS guideline; LC‑MS/MS in biological matrices
LC-MS/MS Internal Standard Cross-talk Isotopic Interference

High Isotopic Purity for Accurate Quantitation

The isotopic purity of a deuterated internal standard directly affects the lower limit of quantitation (LLOQ) and the accuracy of measurements in complex biological samples. Felbamate-d5 is supplied with a certified purity of ≥98% . In contrast, commonly available Felbamate-d4 reference standards are specified at ≥97.0% purity . This 1 percentage point difference, while seemingly small, translates to a proportionally lower level of unlabeled felbamate impurity that could otherwise contribute to the analyte signal and skew calibration curves [1].

Isotopic purity
Cross‑study comparable
≥98%
Lower unlabeled impurity supports reliable LLOQ
vs ≥97.0% for Felbamate‑d4; vendor COA
Isotopic Purity Analytical Reference Standard Method Validation

Matrix Effect Correction with Deuterated IS

Stable isotope-labeled internal standards (SIL-IS) such as Felbamate-d5 co-elute with the target analyte and experience identical matrix effects during LC-ESI-MS/MS analysis, thereby normalizing signal variability caused by ion suppression or enhancement [1]. In contrast, structural analog internal standards often elute at different retention times and exhibit different ionization efficiencies, leading to inaccurate quantitation [2]. While deuterated SIL-IS may show slight retention time shifts compared to the analyte, this effect is minimized when the mass shift is within 4–5 Da, as with Felbamate-d5 [3].

Matrix effect correction
Class‑level inference
SIL‑IS co‑elutes; corrects ion suppression
Enables consistent recovery across samples
vs analog IS (up to 59% bias in urinary assays)
Matrix Effects Ion Suppression Bioanalysis Stable Isotope Labeled Internal Standard

Regulatory-Compliant Reference Standard

Felbamate-d5 is manufactured and characterized as a fully compliant reference standard suitable for analytical method validation (AMV), quality control (QC), and regulatory submissions . It is provided with a detailed Certificate of Analysis (COA) and is traceable to pharmacopeial standards (USP or EP) . In contrast, non-certified or research-grade deuterated compounds may lack the necessary documentation and batch-to-batch consistency required for FDA/EMA submissions [1].

Reference standard characterization
Specification review
Full COA; traceable to USP/EP
Supports method validation documentation
Batch‑to‑batch consistency for regulated workflows
Reference Standard Regulatory Compliance ANDA DMF GMP

Felbamate-d5: Recommended Applications


Therapeutic Drug Monitoring Method Development

Felbamate-d5 serves as the ideal internal standard for developing and validating LC-MS/MS assays to quantify felbamate in human plasma or serum. Its +5 Da mass shift minimizes cross-talk, while the high isotopic purity (≥98%) ensures a low background signal, enabling accurate quantitation across the therapeutic range (25–104 μg/mL) [1]. The co-eluting SIL-IS corrects for matrix effects, a requirement for FDA-compliant bioanalytical method validation [2].

Pharmacokinetic & Bioequivalence Studies

In bioequivalence studies for generic felbamate formulations, accurate quantitation of the drug in biological samples is paramount. Felbamate-d5 provides a regulatory-compliant, fully characterized reference standard that ensures method robustness and data integrity . Its use as a SIL-IS meets the FDA's expectation for internal standardization in bioanalytical methods, thereby supporting successful ANDA submissions [1].

API Quality Control Testing

Felbamate-d5 can be employed as a reference standard for the quantification of felbamate API during manufacturing QC. Its certified purity and traceability to USP/EP standards facilitate compliance with GMP requirements and pharmacopeial monographs . The deuterated standard enables precise determination of assay and impurities by HPLC or LC-MS, ensuring batch consistency [1].

Forensic Toxicology and Postmortem Analysis

In forensic laboratories, Felbamate-d5 is used as an internal standard for the detection and quantitation of felbamate in postmortem blood or urine. The co-eluting SIL-IS corrects for complex matrix effects inherent in decomposed samples, and the +5 Da mass shift prevents interference from endogenous compounds or co-administered drugs [1].

Application
Selection Property
Validation Focus
Research PK method development
+5 Da mass shift and certified purity
Matrix‑effect correction and LLOQ accuracy
Bioequivalence research studies
Characterized reference standard (COA)
Method robustness and data integrity
Pharmaceutical QC method support
Traceable to USP/EP standards
Assay and impurity determination
Forensic research analysis
Co‑eluting SIL‑IS for complex matrices
Matrix effect correction in decomposed samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Felbamate-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.